molecular formula C15H19NO4 B1301434 Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate CAS No. 303994-55-0

Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate

Cat. No. B1301434
M. Wt: 277.31 g/mol
InChI Key: BYEVNGWLJHRGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 303994-55-0 . It has a molecular weight of 277.32 and its IUPAC name is methyl 1- (4-methoxybenzoyl)-4-piperidinecarboxylate . The compound is in solid form .


Molecular Structure Analysis

The molecular formula of “Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate” is C15H19NO4 . The InChI Code is 1S/C15H19NO4/c1-19-13-5-3-11 (4-6-13)14 (17)16-9-7-12 (8-10-16)15 (18)20-2/h3-6,12H,7-10H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate” is a solid compound . The compound’s molecular weight is 277.32 .

Scientific Research Applications

Comprehensive Analysis of “Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate”

“Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate” is a compound with the CAS number 303994-55-0 and a molecular weight of 277.32 . It is a derivative of piperidine, an organic heterocyclic amine that serves as a building block in synthesizing various organic compounds, including medicinal products . Below is a detailed analysis of its scientific research applications across different fields.

Anticancer Research: Piperidine derivatives, such as “Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate,” have shown potential in anticancer research. They are being studied for their pharmacophoric features that could be utilized in developing new anticancer agents. For instance, novel series of piperidine derivatives have been synthesized and evaluated against breast cancer cell lines, showing potent cytotoxic activity .

Antimicrobial and Antifungal Applications: The piperidine nucleus is integral in the development of antimicrobial and antifungal agents. Research indicates that piperidine-based compounds can be effective in combating a range of microbial and fungal pathogens, which is crucial for addressing antibiotic resistance .

Antiviral and Antimalarial Agents: Compounds with the piperidine structure are also being explored for their antiviral and antimalarial properties. These studies are significant for the discovery of new treatments for viral infections and malaria, diseases that have a high impact on global health .

Analgesic and Anti-inflammatory Agents: The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for pain relief and inflammation management. This application is particularly relevant in the context of chronic pain conditions and inflammatory diseases .

Neurological Disorders: “Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate” may have applications in treating neurological disorders such as Alzheimer’s disease and as an antipsychotic agent. Piperidine compounds have been shown to possess properties that could be beneficial in managing symptoms and progression of these conditions .

Cardiovascular Applications: Piperidine derivatives are being investigated for their potential use in cardiovascular medicine, particularly as antihypertensive and anticoagulant agents. These applications are vital for the prevention and treatment of heart diseases and related conditions .

Chemical Synthesis and Catalysis: This compound is used as a reactant in the synthesis of various agents, including antitubercular agents and protein kinase D inhibitors. It also serves as a catalyst in asymmetric hydrogenation reactions, which are important for producing chiral compounds used in pharmaceuticals .

Antioxidant Properties: Piperidine-based compounds like “Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate” exhibit antioxidant properties. They can inhibit or suppress free radicals, which is beneficial in preventing oxidative stress-related diseases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-13-5-3-11(4-6-13)14(17)16-9-7-12(8-10-16)15(18)20-2/h3-6,12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEVNGWLJHRGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221698
Record name Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate

CAS RN

303994-55-0
Record name Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303994-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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